
Ethoxy, 2-fluoro-1-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluor-1-oxo-ethoxy ist eine organische Verbindung, die sowohl eine Ethoxygruppe als auch ein Fluoratom enthält, die an eine Carbonylgruppe gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Fluor-1-oxo-ethoxy beinhaltet typischerweise die Einführung eines Fluoratoms in einen ethoxyhaltigen Vorläufer. Eine gängige Methode ist die Fluorierung von Ethoxyacetylchlorid unter Verwendung eines Fluorierungsmittels wie Diethylaminoschwefeltrifluorid (DAST) unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-Fluor-1-oxo-ethoxy verwendet häufig großtechnische Fluorierungsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und nutzen fortschrittliche Fluorierungsmittel und Katalysatoren, um eine effiziente Umwandlung zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur und Druck, werden sorgfältig gesteuert, um die Produktionsrate zu maximieren und gleichzeitig Nebenprodukte zu minimieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Fluor-1-oxo-ethoxy unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Substitution: Das Fluoratom kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Nucleophile wie Hydroxidionen (OH⁻) oder Amine (RNH₂) können verwendet werden, um das Fluoratom zu ersetzen.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole oder Alkane.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-Fluor-1-oxo-ethoxy hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Entwicklung fluorierter Verbindungen.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seinen potenziellen Einsatz in der Arzneimittelentwicklung, insbesondere bei der Gestaltung fluorierter Pharmazeutika.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Fluor-1-oxo-ethoxy beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Carbonyl- und Fluorgruppen. Die Carbonylgruppe kann an verschiedenen chemischen Reaktionen teilnehmen, während das Fluoratom die Reaktivität und Stabilität der Verbindung beeinflussen kann. Diese Wechselwirkungen können sich auf biologische Pfade und molekulare Prozesse auswirken, was die Verbindung für verschiedene Anwendungen nützlich macht.
Analyse Chemischer Reaktionen
Types of Reactions
Ethoxy, 2-fluoro-1-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethoxy, 2-fluoro-1-oxo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethoxy, 2-fluoro-1-oxo- involves its interaction with molecular targets through its carbonyl and fluorine groups. The carbonyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect biological pathways and molecular processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethoxy, 2-chloro-1-oxo-: Ähnliche Struktur, aber mit einem Chloratom anstelle von Fluor.
Ethoxy, 2-bromo-1-oxo-: Enthält ein Bromatom anstelle von Fluor.
Ethoxy, 2-iodo-1-oxo-: Besitzt ein Iodatom anstelle von Fluor.
Einzigartigkeit
2-Fluor-1-oxo-ethoxy ist aufgrund des Vorhandenseins des Fluoratoms einzigartig, das besondere chemische Eigenschaften wie erhöhte Stabilität und Reaktivität verleiht. Die Elektronegativität und die geringe Größe des Fluoratoms machen die Verbindung in verschiedenen chemischen und biologischen Anwendungen besonders wertvoll.
Eigenschaften
CAS-Nummer |
52316-02-6 |
|---|---|
Molekularformel |
C2H2FO2 |
Molekulargewicht |
77.03 g/mol |
InChI |
InChI=1S/C2H2FO2/c3-1-2(4)5/h1H2 |
InChI-Schlüssel |
FEFJSFJIKRZBLH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)[O])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


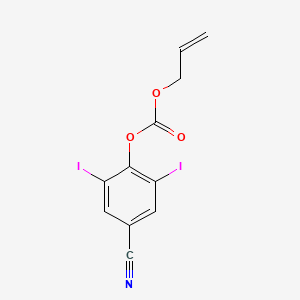

![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
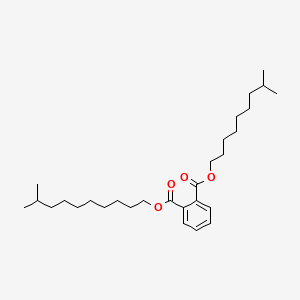
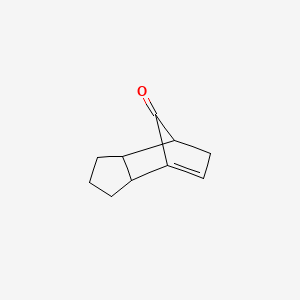
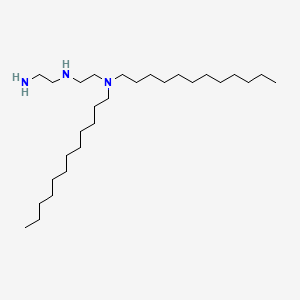
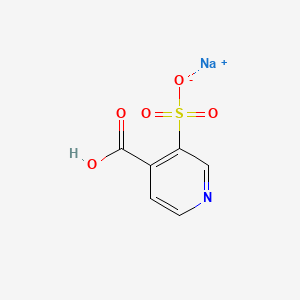
![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)


![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
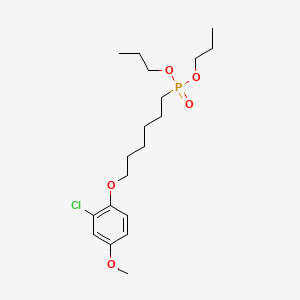
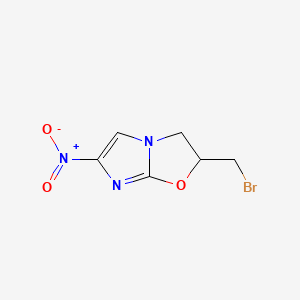
![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)
